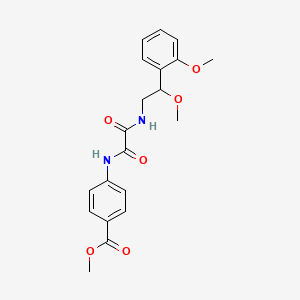

Methyl 4-(2-((2-methoxy-2-(2-methoxyphenyl)ethyl)amino)-2-oxoacetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-((2-methoxy-2-(2-methoxyphenyl)ethyl)amino)-2-oxoacetamido)benzoate, also known as MMBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MMBA is a member of the benzamide family of compounds and has been shown to have a wide range of biochemical and physiological effects. In

Scientific Research Applications

1. Heterocyclic Compound Synthesis

Research by Ukrainets et al. (2014) explored the cyclization of similar compounds in the presence of bases, yielding 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This highlights its role in synthesizing heterocyclic compounds which are crucial in pharmaceutical chemistry and material science (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

2. Photopolymerization Initiators

Guillaneuf et al. (2010) introduced an alkoxyamine derivative for nitroxide-mediated photopolymerization (NMP2), demonstrating its efficiency as a conventional photoinitiator. This suggests its application in developing photopolymerization processes, potentially useful in creating advanced materials and coatings (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).

3. Synthesis of Oxindoles

A study on oxindole synthesis via palladium-catalyzed CH functionalization by Magano et al. (2014) utilized derivatives of methyl 4-aminobenzoate, demonstrating the potential application of similar compounds in medicinal chemistry synthesis, particularly in creating inhibitors for enzymes like serine palmitoyltransferase (Magano, Kiser, Shine, & Chen, 2014).

4. Cooperative Motion in Amorphous Polymers

Research by Meng et al. (1996) involved the synthesis of nitrophenyl derivatives to study cooperative motion of polar side groups in amorphous polymers. This work contributes to understanding and designing polymers with enhanced optical storage capabilities (Meng, Natansohn, Barrett, & Rochon, 1996).

5. Nonlinear Optical (NLO) Properties

Kiven et al. (2023) conducted an in silico study on the NLO properties of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives, finding them to be promising candidates for NLO materials. This implies that similar compounds could significantly contribute to the development of materials for optical applications (Kiven, Nkungli, Tasheh, & Ghogomu, 2023).

properties

IUPAC Name |

methyl 4-[[2-[[2-methoxy-2-(2-methoxyphenyl)ethyl]amino]-2-oxoacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O6/c1-26-16-7-5-4-6-15(16)17(27-2)12-21-18(23)19(24)22-14-10-8-13(9-11-14)20(25)28-3/h4-11,17H,12H2,1-3H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUAKHDZAWWTBTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2904389.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butane-1-sulfonamide](/img/structure/B2904396.png)

![(E)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-[4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]prop-2-enenitrile](/img/structure/B2904398.png)

![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2904402.png)

![(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/no-structure.png)

![N-[3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2904407.png)

![1-[1-(3-Chloro-4-methoxyphenyl)sulfonylazetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2904410.png)